

Phenmedipham-d3 chemical properties and structure

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An In-depth Technical Guide to Phenmedipham-d3: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Phenmedipham-d3**. This deuterated isotopologue of Phenmedipham serves as a critical internal standard for mass spectrometry-based quantitative analysis.

Core Chemical Properties

Phenmedipham-d3 is the deuterated form of Phenmedipham, a selective post-emergence herbicide. The deuterium labeling is specifically on the methoxy group, which makes it an ideal internal standard for residue analysis of the parent compound in various matrices.

Quantitative Data Summary



Property	Value	Source(s)
Molecular Formula	C16D3H13N2O4	
Molecular Weight	303.33 g/mol	[1]
CAS Number	1773497-41-8	[2]
IUPAC Name	[3- (trideuteriomethoxycarbonylam ino)phenyl] N-(3- methylphenyl)carbamate	
Synonyms	Phenmedipham D3, Phenmedipham-(methoxy-d3)	-
InChI Key	IDOWTHOLJBTAFI- BMSJAHLVSA-N	_
SMILES String	CC1=CC=CC(NC(OC2=CC=C C(NC(OC([2H])([2H]) [2H])=O)=C2)=O)=C1	-
Solubility	Soluble in DMSO, Methanol	_
Storage Temperature	-20°C	-

Chemical Structure

The chemical structure of **Phenmedipham-d3** consists of two phenyl rings linked by a carbamate group, with a deuterated methoxycarbonylamino group attached to one of the rings.

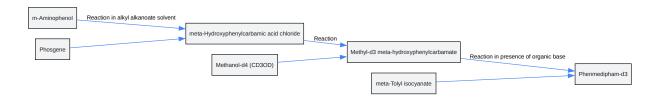
Caption: Chemical structure of **Phenmedipham-d3**.

Experimental Protocols Synthesis of Phenmedipham-d3

The synthesis of **Phenmedipham-d3** is analogous to the commercial synthesis of Phenmedipham, with the substitution of deuterated methanol in the second step. The process is typically a multi-step reaction.



Workflow for Synthesis:



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Caption: Synthetic pathway for **Phenmedipham-d3**.

Detailed Steps:

- Step 1: Phosgenation. m-Aminophenol is reacted with phosgene in a suitable solvent like an alkyl alkanoate (e.g., methyl acetate) at a low temperature to yield metahydroxyphenylcarbamic acid chloride.
- Step 2: Esterification. The resulting solution containing meta-hydroxyphenylcarbamic acid chloride is then reacted with deuterated methanol (Methanol-d4) to form methyl-d3 metahydroxyphenylcarbamate.
- Step 3: Carbamoylation. Finally, meta-tolyl isocyanate is reacted with the methyl-d3 meta-hydroxyphenylcarbamate solution in the presence of an organic base (e.g., a tertiary amine like triethylamine) to produce **Phenmedipham-d3**. The product can then be purified through crystallization.

Analytical Methodology: Quantification by HPLC

Phenmedipham-d3 is primarily used as an internal standard for the quantification of Phenmedipham in various samples, including agricultural products and environmental water. High-Performance Liquid Chromatography (HPLC) coupled with a detector is a common analytical technique.



Protocol for a Reversed-Phase HPLC-UV/DAD Method: (Adapted from methods for Phenmedipham)

- · Sample Preparation:
 - Extraction: The sample is extracted with a solvent such as acetonitrile.
 - Salting-out: The acetonitrile layer is separated.
 - Evaporation: The acetonitrile phase is isolated and evaporated to dryness.
 - Cleanup: The residue is redissolved and cleaned up using solid-phase extraction (SPE)
 cartridges, such as Florisil or a combination of SAX/PSA and ENVI-Carb/NH2 cartridges.
 - Elution: Phenmedipham is eluted, and the eluate is evaporated.
 - Reconstitution: The final residue is reconstituted in the mobile phase, spiked with a known concentration of **Phenmedipham-d3** as the internal standard.
- Chromatographic Conditions:
 - Column: ODS (C18) column (e.g., 4.6 mm i.d. x 150 mm, 5 μm).
 - Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 40°C.
 - Detection: UV or Diode Array Detector (DAD) at a wavelength of approximately 235-254
 nm.
- Quantification: A calibration curve is generated by plotting the ratio of the peak area of the Phenmedipham standard to the peak area of the **Phenmedipham-d3** internal standard against the concentration of the Phenmedipham standard. The concentration in the sample is then determined from this curve.

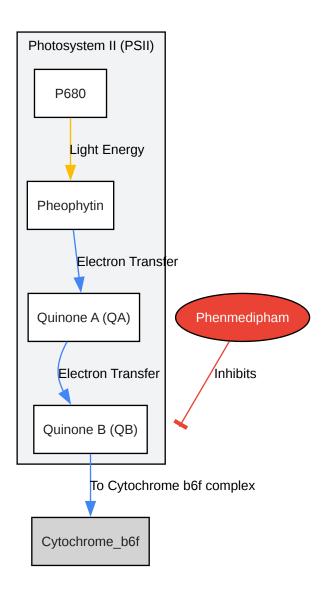
Biological Activity and Mechanism of Action



Phenmedipham acts as a selective herbicide by inhibiting photosynthesis in susceptible plants.

Inhibition of Photosystem II

The primary mechanism of action for Phenmedipham is the inhibition of the Hill reaction within photosystem II (PSII) of the photosynthetic electron transport chain. It blocks the electron flow from quinone A (QA) to quinone B (QB) on the D1 protein of the PSII complex. This disruption halts ATP and NADPH production, which are essential for CO₂ fixation, ultimately leading to the death of the plant.



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Caption: Mechanism of action of Phenmedipham.



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References

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- 2. Phenmedipham-D3 Traceable Reference Standard for Residue Analysis (CAS 1773497-41-8) [witega.de]
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